molecular formula C10H17N3O2S B1390189 tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate CAS No. 875798-81-5

tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate

Cat. No.: B1390189
CAS No.: 875798-81-5
M. Wt: 243.33 g/mol
InChI Key: JWVMWSDKFZKDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate” is a synthetic compound with a molecular formula of C10H17N3O2S . It is a solid substance and is typically stored in a dark place under an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves charging a flask with compound 14.1 (200 mg, 100 mol %), tetrahydro-pyran-4-carbaldehyde (100 mol %), and dichloroethane. To this, NaBH (OAc)3 (150 mol %) is added and the resulting slurry is stirred at room temperature for 2 hours . The solvents are then removed in vacuo and the residue is re-suspended in EtOAc and H2O .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H17N3O2S/c1-10(2,3)15-9(14)13-8-12-6-7(16-8)4-5-11/h6H,4-5,11H2,1-3H3,(H,12,13,14) . The molecular weight is 243.33 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps. The exact mechanisms of these reactions are not provided in the available sources .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 243.33 . The compound is typically stored in a dark place under an inert atmosphere at 2-8°C .

Scientific Research Applications

Antitumor Activity

Tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate and its derivatives demonstrate significant antitumor activities. For instance, a study on a related compound showed promising results against the Hela cell line, highlighting its potential in cancer therapy (叶姣 et al., 2015).

Excited-State Intramolecular Proton Transfer (ESIPT) System

Research indicates the potential use of tert-butyl thiazol derivatives in white organic light-emitting diodes (WOLEDs) via the ESIPT system. This highlights its role in advanced material sciences and technology (Zhiyun Zhang et al., 2016).

Precursor for Heterocyclic Compounds

Tert-butyl thiazol compounds act as precursors for various heterocyclic compounds, essential in synthesizing numerous biologically active molecules. This underlines its importance in pharmaceutical and chemical synthesis (J. Pedregosa et al., 1996).

Synthesis of Lymphocyte Function-Associated Antigen 1 Inhibitor

It has been used in the synthesis of lymphocyte function-associated antigen 1 inhibitors, showcasing its significance in immunological research and therapy (Wenjie Li et al., 2012).

Anti-Inflammatory and Analgesic Activities

Compounds containing tert-butyl thiazol units have shown potent anti-inflammatory and analgesic activities in various studies, pointing towards their potential therapeutic applications in treating inflammation and pain (Y. Isomura et al., 1983).

Mosquito-Larvicidal and Antibacterial Properties

Novel tert-butyl thiazol derivatives have demonstrated moderate mosquito-larvicidal and antibacterial activities, suggesting their use in pest control and antibacterial applications (P. Castelino et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

tert-butyl N-[5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)13-8-12-6-7(16-8)4-5-11/h6H,4-5,11H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVMWSDKFZKDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70668696
Record name tert-Butyl [5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875798-81-5
Record name tert-Butyl [5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate
Reactant of Route 2
tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate
Reactant of Route 3
tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate
Reactant of Route 4
tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate
Reactant of Route 6
tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.